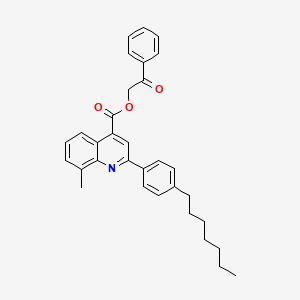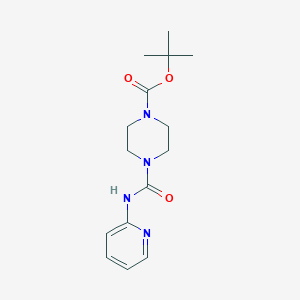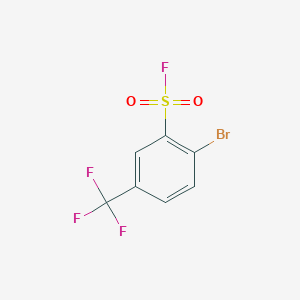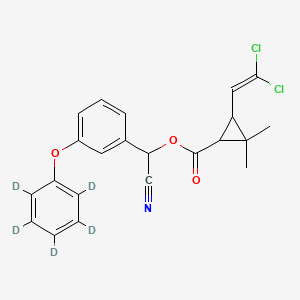![molecular formula C30H52O24 B12053036 Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc CAS No. 72468-43-0](/img/structure/B12053036.png)
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is a complex carbohydrate structure known as a glycan. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. It is also referred to as a blood group B pentasaccharide due to its presence in blood group antigens .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves multiple steps of glycosylation reactions. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, which are catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions often include the use of solvents like dichloromethane and activators such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this glycan can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are capable of transferring specific sugar moieties to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The process can be scaled up using bioreactors to produce large quantities of the compound .
化学反応の分析
Types of Reactions
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent degradation of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with different properties .
科学的研究の応用
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It is involved in the development of blood group antigens and can be used in blood typing and transfusion medicine.
Industry: It is used in the production of glycoproteins and other glycan-based products.
作用機序
The mechanism of action of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various cellular responses, such as signal transduction pathways and immune responses. The molecular targets include lectins and other carbohydrate-binding proteins that recognize the specific glycan structure .
類似化合物との比較
Similar Compounds
Fuc(a1-2)[GalNAc(a1-3)]Gal(b1-4)Glc: This compound has a similar structure but contains N-acetylgalactosamine (GalNAc) instead of galactose.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: This compound has a similar fucosylation pattern but different sugar units.
Uniqueness
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is unique due to its specific sequence and linkage of sugar units, which confer distinct biological properties. Its presence in blood group antigens makes it particularly important in medical applications .
特性
CAS番号 |
72468-43-0 |
|---|---|
分子式 |
C30H52O24 |
分子量 |
796.7 g/mol |
IUPAC名 |
(2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1 |
InChIキー |
CFAMAWVZEVLFJH-NCWFDBPASA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline](/img/structure/B12052970.png)


![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)

![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)

![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)

![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
